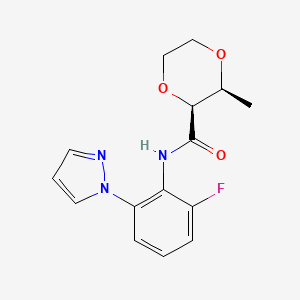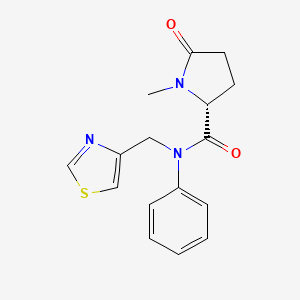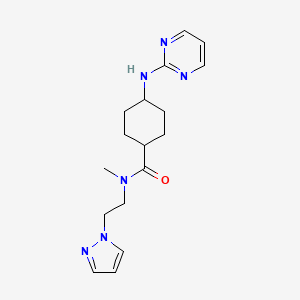
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified as a promising agent in the early 1990s, and since then, it has been the subject of extensive research. In
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are small proteins that play a role in the immune response. DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are important in the immune response. DMXAA has also been shown to inhibit the production of VEGF, which is important in angiogenesis. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and study. It has also been extensively studied, so there is a large body of literature on its properties and potential uses. However, DMXAA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been shown to have variable effects in different cancer cell lines, which can make it difficult to predict its efficacy in different types of cancer.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of research is the development of more effective methods for administering DMXAA in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to DMXAA treatment. Additionally, there is ongoing research on the use of DMXAA in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of DMXAA in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
DMXAA is a small molecule with potential anti-cancer properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to learn about DMXAA, it has the potential to be an important agent in the fight against cancer and other diseases.
Synthesemethoden
DMXAA can be synthesized in several ways, but the most common method is the reaction of 3,5-dimethylisoxazole with 5-aminopentanoic acid in the presence of a reducing agent. The resulting product is then reacted with 4-methyl-3-oxo-1,4-benzoxazine to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are both important processes in cancer growth and metastasis. DMXAA has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-7-8-21(10-13(2)9-12)18(23)19-14-5-4-6-15-17(14)20(3)16(22)11-24-15/h4-6,12-13H,7-11H2,1-3H3,(H,19,23)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVVKNLNCCUFGZ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)NC2=C3C(=CC=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H](C1)C)C(=O)NC2=C3C(=CC=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![(3R,4S)-3-benzyl-N-[1-(2-fluoroethyl)pyrazol-3-yl]-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7346394.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346401.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)


![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)
![1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346453.png)
![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)

![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)
